Ethyl 2-(3-nitrobenzylidene)acetoacetate

Catalog No.
S1894977
CAS No.
39562-16-8
M.F
C13H13NO5
M. Wt
263.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-nitrobenzylidene)acetoacetate

CAS Number

39562-16-8

Product Name

Ethyl 2-(3-nitrobenzylidene)acetoacetate

IUPAC Name

ethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

InChI

InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8+

InChI Key

YOPMSDPIOQUWFE-XYOKQWHBSA-N

SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C

The exact mass of the compound Ethyl 2-(3-nitrobenzylidene)acetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-(3-nitrobenzylidene)acetoacetate (CAS 39562-16-8) is a highly specialized, pre-formed Knoevenagel condensation intermediate essential for the commercial synthesis of asymmetric 1,4-dihydropyridine (1,4-DHP) calcium channel blockers, most notably Nitrendipine. As an α,β-unsaturated carbonyl compound featuring a meta-nitro substitution, it serves as the critical electrophilic scaffold for subsequent Michael addition and cyclocondensation with enamine derivatives. In industrial procurement, sourcing this isolated intermediate rather than raw precursors is a strategic decision driven by the need to bypass the statistical product distributions inherent to multi-component Hantzsch reactions, thereby securing high-yield, regiocontrolled access to asymmetric pharmaceutical active ingredients [1].

Attempting to substitute the isolated Ethyl 2-(3-nitrobenzylidene)acetoacetate with a one-pot mixture of its raw precursors (3-nitrobenzaldehyde and ethyl acetoacetate) fundamentally compromises the synthesis of asymmetric dihydropyridines. Because the classic Hantzsch reaction is a multi-component equilibrium, in situ generation in the presence of a second distinct ester (e.g., methyl 3-aminocrotonate) invariably produces a statistical mixture of the desired asymmetric DHP alongside symmetric diethyl and dimethyl DHP byproducts. Furthermore, substituting with the ortho-nitro isomer (used for Nifedipine) completely alters the steric profile of the Michael addition step and results in an entirely different API. Consequently, utilizing the precisely pre-formed, meta-substituted ethyl ester is mandatory to prevent catastrophic yield losses and the formation of inseparable pharmacopeial impurities [1].

Regiocontrol and Yield Maximization in Asymmetric DHP Synthesis

The synthesis of asymmetric 1,4-DHPs like Nitrendipine requires the precise coupling of two different ester groups. When Ethyl 2-(3-nitrobenzylidene)acetoacetate is utilized as a pre-formed, isolated intermediate and reacted with methyl 3-aminocrotonate, the two-step process achieves a target asymmetric API yield exceeding 90%. In stark contrast, attempting a one-pot multi-component Hantzsch reaction with the raw precursors results in a statistical distribution of products, typically limiting the yield of the desired asymmetric compound to under 50% due to the competitive formation of symmetric diethyl and dimethyl DHP byproducts [1].

Evidence DimensionAsymmetric API Yield (Nitrendipine)
Target Compound Data>90% yield via two-step synthesis using isolated intermediate
Comparator Or Baseline<50% yield via one-pot multi-component reaction
Quantified DifferenceAn absolute yield increase of >40%, eliminating statistical symmetric byproducts.
ConditionsReaction with methyl 3-aminocrotonate in ethanol (65-70 °C).

Procuring the pre-formed intermediate is essential for commercial viability, as it transforms a low-yield statistical mixture into a highly efficient, regiocontrolled manufacturing process.

Control of Pharmacopeial Impurities via Intermediate Isolation

The isolation and purification of Ethyl 2-(3-nitrobenzylidene)acetoacetate prior to the final cyclocondensation step is critical for meeting stringent pharmacopeial standards. By using the purified intermediate, unreacted 3-nitrobenzaldehyde and self-condensation byproducts are purged from the system early. This prevents downstream cascading reactions that form Nitrendipine Impurity B and Impurity C (the symmetric diethyl ester). Industrial processes utilizing this isolated intermediate routinely achieve final API chromatographic purities of >99.8%, with specific symmetric impurities held below 0.06%, whereas in situ generation often requires multiple costly recrystallizations to remove entrenched symmetric contaminants [1].

Evidence DimensionFinal API Chromatographic Purity
Target Compound Data>99.8% purity with symmetric impurities <0.06% (using isolated intermediate)
Comparator Or BaselineHigh symmetric impurity burden requiring extensive downstream purification (in situ generation)
Quantified DifferenceNear-total elimination of symmetric DHP impurities (Impurity C) at the cyclization stage.
ConditionsIndustrial-scale cyclocondensation and standard crystallization.

Reduces downstream purification costs and ensures the final API reliably meets EP/USP monographs without yield-destroying recrystallization cycles.

Steric Kinetics: Meta- vs. Ortho-Nitro Substitution

The position of the nitro group on the benzylidene ring dictates both the pharmacological target and the chemical reactivity of the intermediate. Ethyl 2-(3-nitrobenzylidene)acetoacetate features a meta-nitro group, which presents significantly less steric hindrance during the nucleophilic attack by the enamine compared to its ortho-nitro counterpart (Ethyl 2-(2-nitrobenzylidene)acetoacetate, used for Nifedipine). This reduced steric bulk allows the Michael addition and subsequent cyclization to proceed efficiently at milder temperatures (65-70 °C), minimizing thermal degradation of the sensitive α,β-unsaturated system that frequently occurs when forcing the cyclization of highly hindered ortho-substituted analogs [1].

Evidence DimensionSteric hindrance during Michael addition
Target Compound DataMeta-nitro substitution (low steric barrier, mild cyclization at 65-70 °C)
Comparator Or BaselineOrtho-nitro substitution (high steric barrier, requires forcing conditions)
Quantified DifferenceEnables complete cyclocondensation at lower thermal thresholds, preventing degradation.
ConditionsEnamine addition and cyclization in alcoholic solvents.

Demonstrates that isomers are strictly non-interchangeable not only for pharmacological reasons but also due to fundamentally different process parameters and thermal requirements.

Commercial Manufacturing of Asymmetric Calcium Channel Blockers

Directly utilizing the compound for the high-yield, regiocontrolled synthesis of Nitrendipine, avoiding the symmetric byproducts and low yields associated with one-pot multi-component Hantzsch reactions [1].

Development of Novel 1,4-Dihydropyridine Libraries

Serving as a reliable, sterically accessible electrophilic scaffold for medicinal chemistry programs synthesizing new meta-nitro substituted DHPs via diverse enamine additions under mild thermal conditions [2].

Pharmacopeial Impurity Standard Synthesis

Used as a defined starting material to intentionally synthesize and characterize specific DHP degradation products and related substances (e.g., Nitrendipine Impurity C) for analytical reference standards [3].

XLogP3

2.2

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

39562-16-8

Dates

Last modified: 08-16-2023

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